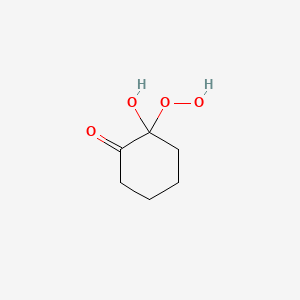
2-Hydroperoxy-2-hydroxycyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroperoxy-2-hydroxycyclohexan-1-one is an organic compound with the molecular formula C6H10O3 It is a derivative of cyclohexanone, featuring both hydroperoxy and hydroxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroperoxy-2-hydroxycyclohexan-1-one typically involves the oxidation of 2-hydroxycyclohexanone. One common method is the reaction of 2-hydroxycyclohexanone with hydrogen peroxide in the presence of a catalyst such as vanadium or tungsten compounds . The reaction conditions often include moderate temperatures and controlled pH to ensure the selective formation of the hydroperoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroperoxy-2-hydroxycyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroperoxy group to a hydroxy group, yielding diols.
Substitution: The hydroperoxy group can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and metal catalysts (e.g., vanadium, tungsten).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Diketones, carboxylic acids.
Reduction: Diols.
Substitution: Substituted cyclohexanones.
Applications De Recherche Scientifique
2-Hydroperoxy-2-hydroxycyclohexan-1-one has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Hydroperoxy-2-hydroxycyclohexan-1-one involves its ability to undergo redox reactions. The hydroperoxy group can generate reactive oxygen species (ROS), which can interact with biological molecules and pathways. These interactions may lead to oxidative stress or signaling events that influence cellular functions. The compound’s molecular targets and pathways are still under investigation, but it is believed to affect enzymes and proteins involved in oxidative metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxycyclohexanone: A precursor in the synthesis of 2-Hydroperoxy-2-hydroxycyclohexan-1-one.
Cyclohexanone: A simpler ketone without the hydroperoxy and hydroxy groups.
2-Hydroperoxypropanal: Another hydroperoxy compound with different structural features.
Uniqueness
This compound is unique due to the presence of both hydroperoxy and hydroxy groups on the cyclohexanone ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
81485-24-7 |
|---|---|
Formule moléculaire |
C6H10O4 |
Poids moléculaire |
146.14 g/mol |
Nom IUPAC |
2-hydroperoxy-2-hydroxycyclohexan-1-one |
InChI |
InChI=1S/C6H10O4/c7-5-3-1-2-4-6(5,8)10-9/h8-9H,1-4H2 |
Clé InChI |
LDYOJAHUDFLMDS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(=O)C1)(O)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


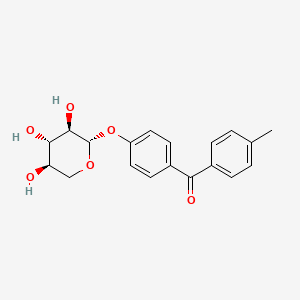
![2-[2-(Naphthalen-2-yl)ethenyl]-1-benzothiophene](/img/structure/B14428609.png)

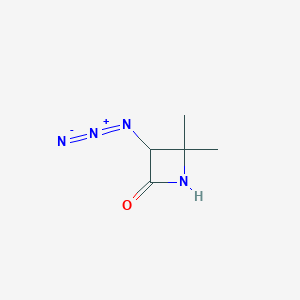
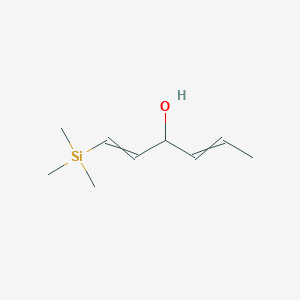
![1-[4-(2-Hydroxyethoxy)phenyl]-1-oxopropan-2-yl nitrate](/img/structure/B14428641.png)
![3-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]pyridine](/img/structure/B14428647.png)
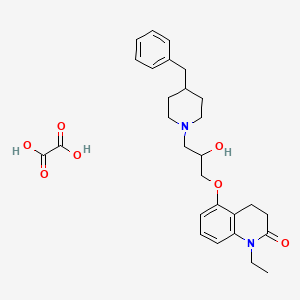
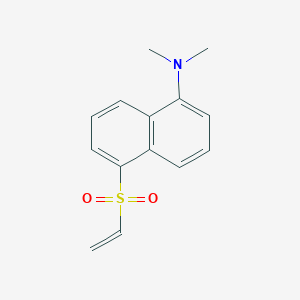

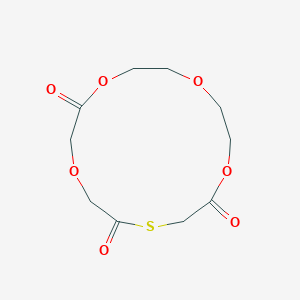


![2,6-Di-tert-butyl-4-[2-(ethylsulfanyl)-1,3-thiazol-4-yl]phenol](/img/structure/B14428679.png)
